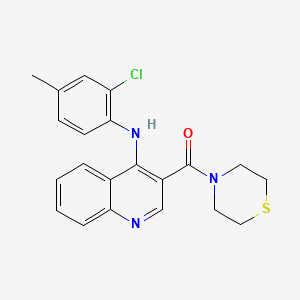

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(2-Chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 2-chloro-4-methylphenyl substituent at the 4-amino position and a thiomorpholine carbonyl group at the 3-position. This compound’s unique substitution pattern distinguishes it from other quinoline-based molecules, which often incorporate halogens, methoxy groups, or alternative heterocycles .

Properties

IUPAC Name |

[4-(2-chloro-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c1-14-6-7-19(17(22)12-14)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTSBYVBFSCIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials may include 2-chloro-4-methylphenylamine, thiomorpholine, and quinoline derivatives. Common synthetic routes may involve:

Nucleophilic Substitution: Reacting 2-chloro-4-methylphenylamine with a suitable quinoline derivative under basic conditions.

Amide Bond Formation: Coupling the resulting intermediate with thiomorpholine-4-carbonyl chloride in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. It can be studied for its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity profiles would be important areas of research.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituent groups and heterocyclic appendages:

Key Observations :

- Substituent Impact : The target compound’s thiomorpholine carbonyl group (C23H21ClN3OS) contrasts with sulfanyl (), methoxy (), and carboxylic acid groups (), which alter solubility and electronic properties. Thiomorpholine’s sulfur atoms may enhance membrane permeability compared to oxygen-containing morpholine derivatives .

- Synthetic Yields: Analogs in show yields ranging from 27% (thieno[2,3-d]pyrimidine derivative) to 84% (cyclopenta[b]quinoline derivative), suggesting that steric hindrance or reactivity of substituents affects synthetic efficiency. The target compound’s yield is unreported but likely depends on the stability of the thiomorpholine intermediate .

Q & A

Basic: What are the standard synthetic routes for N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine?

Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Utilize the Skraup synthesis or cyclization of aniline derivatives with glycerol under acidic conditions .

Thiomorpholine-4-Carbonyl Introduction : React the quinoline intermediate with thiomorpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

N-(2-Chloro-4-Methylphenyl) Substitution : Employ nucleophilic aromatic substitution or Buchwald-Hartwig coupling for aryl amine attachment .

Key Conditions : Control temperature (e.g., 80–100°C for cyclization), inert atmosphere for moisture-sensitive steps, and purification via column chromatography .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity and purity?

Answer:

- H/C NMR : Assign peaks for the quinoline protons (δ 7.5–9.0 ppm), thiomorpholine methylenes (δ 2.5–3.5 ppm), and aromatic substituents (e.g., 2-chloro-4-methylphenyl group) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: What in vitro assays evaluate its biological activity?

Answer:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values for MDA-MB-231, HT-29) .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays, measuring IC via Ellman’s method .

- Antimicrobial Activity : Broth microdilution for MIC determination against bacterial/fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.